ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a cyano-dimethylamino methylidene acetyl group at position 1 and an ethyl carboxylate at position 3. The compound’s cyano and dimethylamino groups are common in bioactive molecules, implying possible applications in drug discovery or pesticide development .
Properties
IUPAC Name |
ethyl 1-[(E)-2-cyano-3-(dimethylamino)prop-2-enoyl]-3-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-5-20-13(19)11-8-17(15-9(11)2)12(18)10(6-14)7-16(3)4/h7-8H,5H2,1-4H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWGNFDXOFCIRU-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1C)C(=O)/C(=C/N(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate, commonly referred to by its CAS number 477713-80-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 276.29 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities.
Key Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 487.8 ± 55.0 °C (Predicted) |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) |
| pKa | 0.47 ± 0.70 (Predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired pyrazole derivative. The synthetic pathways often utilize techniques such as microwave-assisted synthesis or solvent-free reactions to enhance yield and purity.
Antimicrobial and Anticancer Properties
Research indicates that compounds in the pyrazole class exhibit significant antimicrobial and anticancer activities. This compound has shown promising results in preliminary studies:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits inhibitory activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary assays indicate that the compound may inhibit cell proliferation in certain cancer cell lines, although specific IC50 values need further investigation.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways:
- Dihydroorotate dehydrogenase (DHODH) : A study reported weak inhibitory activity against PfDHODH at concentrations around 50 µM, with some derivatives showing up to 30% inhibition compared to controls .
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole derivatives in treating various conditions:
- Cancer Treatment : A case study involving a series of pyrazole derivatives indicated that modifications on the pyrazole ring significantly influenced their anticancer activity, with some compounds achieving notable selectivity towards tumor cells .
- Infectious Diseases : Another study focused on the antimicrobial properties of pyrazoles, highlighting their potential as lead compounds for developing new antibiotics against resistant strains .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . For instance, derivatives similar to ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate have demonstrated significant inhibitory effects on cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKAs), which are crucial in cancer cell proliferation and survival. One study reported that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited IC50 values as low as 0.09 µM against CDK2, indicating potent activity comparable to established inhibitors .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrazole compounds. Research has indicated that some pyrazole derivatives can inhibit neurotoxin secretion in human monocytic cells without exhibiting cytotoxic effects . This suggests potential therapeutic applications in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole or cyanoacetic acid derivatives. The incorporation of dimethylamino groups enhances the compound's reactivity and biological activity .
Case Study 1: Anticancer Activity
In a comparative study involving various pyrazolo compounds, this compound was tested alongside other analogs. The results indicated that modifications in substituents significantly affected the anticancer activity, with certain derivatives showing up to 43.9% growth inhibition across multiple cancer cell lines .
Case Study 2: Neurotoxicity Inhibition
In a separate investigation focusing on neurotoxicity, researchers evaluated the impact of various pyrazole derivatives on THP-1 cells. The findings revealed that specific compounds could inhibit neurotoxin secretion effectively while maintaining cell viability, suggesting their potential use in treating neuroinflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs from the evidence, focusing on core structures, substituents, synthesis, and applications.
Key Observations:
Structural Diversity: The target compound’s pyrazole core distinguishes it from pyran (11b), thiazole (16a), and triazole (Triazamate) derivatives. Substituents like phenyl (11b, 16a) or pyridinyl (9) introduce steric bulk and electronic effects, which may influence bioavailability or target binding .
Synthetic Pathways: Ethyl cyanoacetate is a common precursor in synthesizing cyano-containing esters (e.g., 11b, Triazamate, and the target compound) via condensation or alkylation . Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) is critical for introducing dimethylamino groups, as seen in compound 9 .
Physicochemical Properties: The ethyl carboxylate group enhances solubility in polar solvents across all compounds.
Biological Relevance: Cyano and dimethylamino groups are prevalent in pesticides (Triazamate) and pharmaceuticals (11b, 16a), implying the target compound may exhibit similar bioactivity . Pyrrole-based esters () are intermediates in medicinal chemistry, highlighting the versatility of cyano-acetate derivatives .
Q & A
Q. What methodologies are used to elucidate the reaction mechanisms involved in synthesizing this compound?
- Methodological Answer : Isotopic labeling (e.g., ¹³C tracing) identifies key intermediates. In situ FTIR monitors reaction progress, while density functional theory (DFT) calculates activation energies for proposed pathways. For example, cyano group participation in cyclization steps was confirmed via these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
